molecular formula C15H14Cl2N2O3 B2419450 5,6-dichloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-3-carboxamide CAS No. 1280976-92-2

5,6-dichloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-3-carboxamide

Cat. No.: B2419450
CAS No.: 1280976-92-2
M. Wt: 341.19
InChI Key: KGJLHPXUVIJAOJ-UHFFFAOYSA-N
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Description

5,6-dichloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-3-carboxamide is a chemical compound with the molecular formula C14H12Cl2N2O3 It is known for its unique structure, which includes a pyridine ring substituted with chlorine atoms and a carboxamide group attached to a dimethoxyphenyl and methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,6-dichloropyridine-3-carboxylic acid and 3,4-dimethoxyaniline.

    Amidation Reaction: The carboxylic acid group of 5,6-dichloropyridine-3-carboxylic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). This is followed by the addition of 3,4-dimethoxyaniline to form the amide bond.

    Methylation: The resulting amide is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reaction, optimizing reaction conditions (temperature, solvent, and time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

5,6-dichloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-3-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,6-dichloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5,6-dichloro-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide: A closely related compound with similar structural features but lacking the methyl group.

    5,6-dichloro-N-(3,4-dimethoxyphenyl)-N-methyl-3-pyridinesulfonamide: Another similar compound with a sulfonamide group instead of a carboxamide group.

Uniqueness

5,6-dichloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylated amide structure differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

5,6-dichloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3/c1-19(10-4-5-12(21-2)13(7-10)22-3)15(20)9-6-11(16)14(17)18-8-9/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJLHPXUVIJAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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